Chromane-7-carbaldehyde

Vue d'ensemble

Description

Chromane-7-carbaldehyde, also known as 2,3-dihydrobenzofuran-7-carbaldehyde, is an organic compound with the molecular formula C10H10O2. It has a molecular weight of 162.19 g/mol .

Synthesis Analysis

A highly enantio- and diastereoselective method for the synthesis of functionalized chroman-2-ones and chromanes was achieved by using an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation .Molecular Structure Analysis

The molecular structure of this compound is characterized by a fusion of a benzene nucleus (ring A) with a dihydropyran (ring B). The absence of a double bond between C-2 and C-3 in the chromanone structure results in significant variations in biological activities .Chemical Reactions Analysis

The reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols gives the expected domino Michael/hemiacetalization products, which may be converted to functionalized chroman-2-ones and chromanes by PCC oxidation and dehydroxylation .Physical And Chemical Properties Analysis

This compound has a molecular weight of 162.19 g/mol . The exact values for its density, boiling point, and melting point are not available in the sources .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Synthesis of Derivatives : Chromane-7-carbaldehyde has been used in the synthesis of various derivatives. For instance, 3-(diaminomethylidene)chromane-2,4-diones were synthesized from 4-oxo-4H-chromene-3-carbaldehyde and hydroxylamine (Sosnovskikh & Moshkin, 2010).

Catalyst-Free Synthesis : A catalyst-free synthesis of Chromane-Type N,O-Acetals via intramolecular addition of phenols to enamines was achieved using 3-trifluoroacetyl-4H-chromenes and 4H-chromene-3-carbaldehydes (Osyanin et al., 2020).

Formation of Bischromones : Chromone-3-carbaldehyde has been reacted with amino acids like N-methylglycine or glycine, leading to the formation of bischromones through a deformylative Mannich type reaction (Panja et al., 2009).

Conjugate Addition Reactions : The conjugate addition of nitroalkanes to 2H-chromene-3-carbaldehydes has been explored for the synthesis of highly functionalized chroman derivatives (Yan, 2010).

Applications in Sensing and Detection

Selective Fluorescent and Colorimetric Chemosensor : Chromone Schiff-base derivatives of this compound, such as 7-methoxychromone-3-carbaldehyde-(indole-2-formyl) hydrazone, have been used as highly selective fluorescent and colorimetric chemosensors for metal ions like Al(III) (Fan et al., 2014).

Probe for Al3+ Detection : A compound like 7-methoxychromone-3-carbaldehyde-(3′4′5′-trimethoxybenzoyl) hydrazone was synthesized and used as a novel fluorescent probe for the selective detection of Al3+ in ethanol (Liu et al., 2020).

Biological Interactions and DNA Binding

DNA Binding Properties : Transition metal complexes with 3-carbaldehyde-chromone semicarbazone have been synthesized and studied for their DNA-binding properties, showing potential as anticancer drugs (Li et al., 2010).

Ln(III) Complexes Interactions with DNA : Ln(III) complexes with 7-methoxychromone-3-carbaldehyde-(4'-hydroxy) benzoyl hydrazone have been characterized, showing their ability to bind to DNA via intercalation mode and exhibit good antioxidant activities (Wang et al., 2009).

Safety and Hazards

While specific safety and hazard information for Chromane-7-carbaldehyde is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Orientations Futures

Chromone derivatives, including Chromane-7-carbaldehyde, have been recognized as a privileged structure for new drug invention and development. The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities . Therefore, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromone analogs to give leads to the chemistry community .

Mécanisme D'action

Target of Action

Chromane-7-carbaldehyde primarily targets Candida albicans , a biofilm-forming agent . This compound has been found to significantly inhibit the yeast’s virulence factors .

Mode of Action

This compound interacts with its targets by inhibiting the yeast’s virulence factors, including the adherence to buccal epithelial cells and the secretion of phospholipases . It also inhibits the formation of germ tubes and the generation of the hyphal pseudomycelium .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of candida albicans, a biofilm-forming agent . This interference disrupts the yeast’s ability to adhere to surfaces and form biofilms, which are structured microbial communities that offer the producing microorganism a markedly increased resistance to antibiotics and chemical disinfectants .

Pharmacokinetics

The compound’s impact on bioavailability is suggested by its significant inhibitory effects on candida albicans at a minimum inhibitory concentration of 78 μg mL −1 .

Result of Action

The molecular and cellular effects of this compound’s action include significant inhibition of the yeast’s virulence factors, adherence to buccal epithelial cells, secretion of phospholipases, formation of germ tubes, and generation of the hyphal pseudomycelium . Despite the compound exhibiting non-significant inhibition of the formation of the Candida biofilm, it completely inhibited the growth of C. albicans in preformed biofilms at 62.5 μg mL −1 .

Propriétés

IUPAC Name |

3,4-dihydro-2H-chromene-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h3-4,6-7H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGKMRRGPTDRTAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)C=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

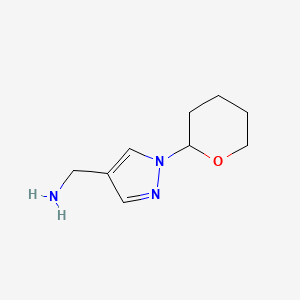

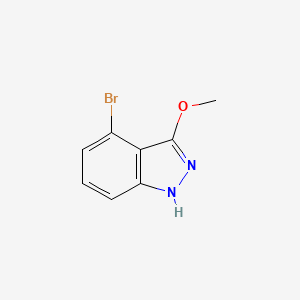

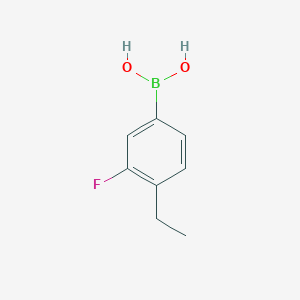

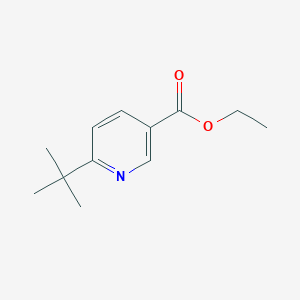

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

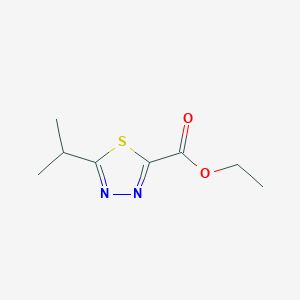

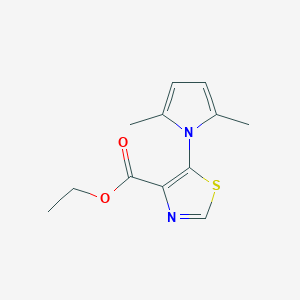

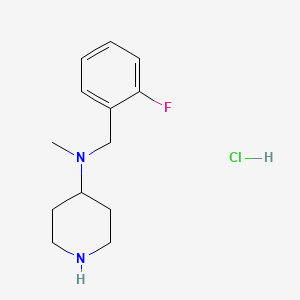

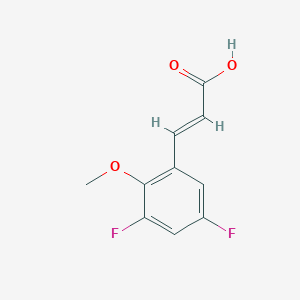

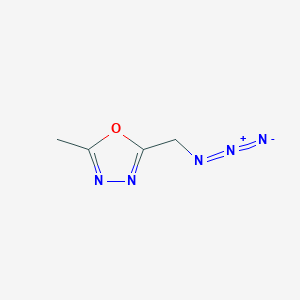

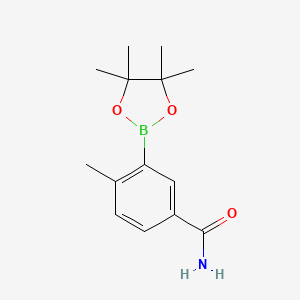

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.